2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
CAS No.: 476483-29-1
Cat. No.: VC20105079
Molecular Formula: C23H22ClN3OS2
Molecular Weight: 456.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 476483-29-1 |
|---|---|
| Molecular Formula | C23H22ClN3OS2 |
| Molecular Weight | 456.0 g/mol |
| IUPAC Name | 2-amino-1-(3-chloro-4-methylphenyl)-4-(2-ethylsulfanylthiophen-3-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
| Standard InChI | InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3 |
| Standard InChI Key | XDWWIRICYNSOOD-UHFFFAOYSA-N |
| Canonical SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N |
Introduction
2-Amino-1-(3-chloro-4-methylphenyl)-4-(2-(ethylthio)thiophen-3-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound belonging to the hexahydroquinoline class. This compound is notable for its diverse functional groups, including amino, chloro, methyl, ethylthio, and carbonitrile, which contribute to its potential pharmacological properties. The compound's structure and synthesis are of interest in medicinal chemistry due to its potential biological activities.
Structural Information
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Molecular Formula: C23H22ClN3OS2
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SMILES: CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N
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InChI: InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3
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InChIKey: XDWWIRICYNSOOD-UHFFFAOYSA-N
Synthesis and Chemical Reactivity
The synthesis of this compound typically involves multi-step organic reactions, reflecting a strategic approach to constructing complex molecules with desired properties. The chemical reactivity can be explored through various reactions, contributing to tailoring its properties for specific biological activities.
Biological Activities and Potential Applications
Hexahydroquinolines, including this compound, are known for their pharmacological properties, such as anticancer and antioxidant activities. The diverse functional groups enable interactions with various biological targets, underscoring its potential as a therapeutic agent in treating diseases.
Research Findings and Future Directions
Research on this compound is ongoing, with a focus on its synthesis, chemical reactivity, and biological activities. Future studies may explore its efficacy in preclinical models to further elucidate its therapeutic potential.
Data Table: Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C23H22ClN3OS2 |
| SMILES | CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=C(C=C4)C)Cl)N)C#N |
| InChI | InChI=1S/C23H22ClN3OS2/c1-3-29-23-15(9-10-30-23)20-16(12-25)22(26)27(14-8-7-13(2)17(24)11-14)18-5-4-6-19(28)21(18)20/h7-11,20H,3-6,26H2,1-2H3 |
| InChIKey | XDWWIRICYNSOOD-UHFFFAOYSA-N |
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